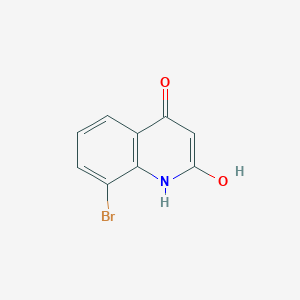

8-bromo-2-hydroxy-1H-quinolin-4-one

Description

Significance of Quinolone Scaffolds in Synthetic Organic Chemistry and Materials Science

The quinolone framework, a bicyclic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in the world of chemistry. researchgate.net In synthetic organic chemistry, quinolones serve as versatile intermediates for the construction of more complex molecules. nih.gov Their inherent reactivity and multiple sites for functionalization allow chemists to strategically build intricate molecular designs. rsc.org The structural rigidity and planarity of the quinolone core also provide a predictable foundation for creating compounds with specific three-dimensional arrangements, a crucial aspect in drug design and catalysis. mdpi.com

In the field of materials science, the quinolone scaffold is prized for its electronic and photophysical properties. The extended π-system of the fused rings can facilitate electron delocalization, making quinolone-containing molecules candidates for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). Furthermore, the ability of the quinolone nitrogen to coordinate with metal ions has led to the development of fluorescent sensors and imaging agents. scispace.comrroij.com The thermal stability and processability of certain quinolone-based polymers also make them attractive for applications in high-performance materials. nih.gov

Overview of Halogenated Quinolone Derivatives in Advanced Chemical Transformations

The introduction of a halogen atom, such as bromine, onto the quinolone scaffold dramatically expands its synthetic utility. Halogenated quinolones are key players in a variety of advanced chemical transformations, most notably in cross-coupling reactions. acgpubs.org The carbon-halogen bond serves as a reactive handle, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through powerful catalytic methods like Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.

The position of the halogen on the quinolone ring dictates its reactivity and the types of transformations it can undergo. For instance, halogenation at different positions can influence the electronic properties of the entire molecule, thereby modulating its reactivity in subsequent chemical steps. rsc.org This strategic placement of halogens allows for the regioselective construction of complex molecular architectures with a high degree of control. The presence of a halogen can also impart specific biological activities, a feature that has been extensively explored in medicinal chemistry. researchgate.net

Unique Structural Features and Chemical Relevance of 8-Bromo-2-hydroxy-1H-quinolin-4-one as a Research Target

This compound possesses a unique combination of structural features that make it a particularly compelling target for chemical research. The molecule exists in a tautomeric equilibrium between the keto and enol forms, which influences its reactivity and potential interaction with other molecules. The presence of the bromine atom at the 8-position introduces a specific site for synthetic modification, allowing for the introduction of a wide range of functional groups through cross-coupling reactions. acgpubs.org

| Property | Value |

|---|---|

| Molecular Formula | C9H6BrNO2 |

| Molecular Weight | 240.06 g/mol |

| Appearance | Solid |

| SMILES | O=C1C=C(O)NC2=C1C=CC=C2Br |

| InChI Key | HLALMUWUZUGIGR-UHFFFAOYSA-N |

Scope and Objectives of Academic Research on This Chemical Compound

Academic research focused on this compound is typically multifaceted, with several key objectives. A primary goal is the development of efficient and scalable synthetic routes to the compound itself and its derivatives. This involves exploring new catalytic methods and optimizing reaction conditions to achieve high yields and purity.

Another major area of investigation is the exploration of its reactivity. Researchers aim to understand how the interplay of the bromo, hydroxyl, and keto functionalities influences its behavior in various chemical reactions. This includes studying its participation in cross-coupling reactions, condensation reactions, and other transformations to create novel molecular scaffolds.

Furthermore, a significant portion of research is dedicated to evaluating the potential applications of this compound and its derivatives. This encompasses screening for biological activity, investigating their properties as functional materials, and exploring their use as ligands for catalysis or as building blocks for supramolecular assemblies. The ultimate goal is to leverage the unique chemical attributes of this compound to address challenges in fields ranging from medicine to materials science.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-2-hydroxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-6-3-1-2-5-7(12)4-8(13)11-9(5)6/h1-4H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZASLVENRUONX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=CC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Br)NC(=CC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Bromo 2 Hydroxy 1h Quinolin 4 One and Its Derivatives

Classical Approaches to Quinolone-4-one Core Synthesis

The foundational methods for constructing the quinolin-4-one core have been established for over a century and continue to be relevant in organic synthesis. These classical reactions typically involve condensation and cyclization steps, providing reliable access to the quinolone framework.

Gould-Jacobs Reaction Pathways

The Gould-Jacobs reaction is a powerful and widely used method for the synthesis of 4-hydroxyquinolines. nih.govwikipedia.org This reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by a thermal cyclization. For the synthesis of derivatives of 8-bromo-2-hydroxy-1H-quinolin-4-one, a key intermediate is ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate. This can be prepared by reacting 2-bromoaniline (B46623) with diethyl 2-ethoxymethylenemalonate. The initial reaction is typically carried out neat at elevated temperatures, followed by cyclization in a high-boiling solvent like diphenyl ether. rsc.org

The general mechanism of the Gould-Jacobs reaction begins with a nucleophilic substitution of the ethoxy group of the malonic ester by the aniline, forming an anilinomethylenemalonate intermediate. Subsequent heating promotes an intramolecular cyclization via an electrocyclic reaction, leading to the formation of the quinoline (B57606) ring system. wikipedia.org

A specific example of this reaction is the synthesis of ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, as detailed in the following table:

| Reactant 1 | Reactant 2 | Conditions (Stage 1) | Conditions (Stage 2) | Product | Reference |

| 2-bromoaniline | diethyl 2-ethoxymethylenemalonate | neat, 100°C, 2.5 h | diphenylether, reflux, 4 h | Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | rsc.org |

Conrad-Limpach Condensation Routes

The Conrad-Limpach synthesis provides an alternative route to 4-hydroxyquinolines, commencing with the condensation of anilines with β-ketoesters. nih.govwikipedia.org The reaction conditions, particularly the temperature, can influence the regioselectivity of the final product, leading to either 4-quinolones (Conrad-Limpach product) or 2-quinolones (Knorr product). The formation of the 4-quinolone isomer is favored by heating the intermediate anilinocrotonate at high temperatures (around 250 °C). researchgate.net

To synthesize an 8-bromo-substituted 4-hydroxyquinoline (B1666331) via this method, 2-bromoaniline would be reacted with a suitable β-ketoester, such as ethyl acetoacetate. The initial condensation forms an enamine intermediate, which upon thermal cyclization, yields the desired quinolone. The use of high-boiling solvents is often necessary to achieve the required temperatures for the cyclization step. researchgate.net

Camps Cyclization and Mechanistic Considerations

The Camps cyclization is a base-catalyzed intramolecular condensation of an o-acylaminoacetophenone to form a mixture of 2-hydroxy- and 4-hydroxyquinolines. mdpi.com The regiochemical outcome of the cyclization is dependent on the reaction conditions and the substitution pattern of the starting material. The mechanism involves the formation of an enolate from the acetophenone (B1666503) moiety, which then attacks the amide carbonyl, leading to the cyclized product after dehydration. To synthesize this compound using this method, a potential starting material would be N-(2-acetyl-3-bromophenyl)acetamide. The base-catalyzed cyclization of this precursor could potentially lead to the desired product, although the regioselectivity would need to be carefully controlled.

Other Established Cyclization and Condensation Methodologies

Other classical methods for quinolone synthesis include the Biere-Seelen and Dieckmann condensation reactions. The Biere-Seelen approach involves the synthesis of 4-hydroxyquinoline-3-carboxylates from anthranilic acids. nih.gov The Dieckmann condensation, an intramolecular Claisen condensation of a diester, can be utilized to form the heterocyclic ring of 4-hydroxy-2-quinolones. researchgate.netorganic-chemistry.org This reaction is typically base-catalyzed and is effective for the formation of five- and six-membered rings. For the synthesis of an 8-bromo-substituted derivative, a suitably substituted diester precursor would be required.

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more efficient, sustainable, and versatile methods for the synthesis of quinolones. These modern approaches often employ transition metal catalysis and microwave irradiation to achieve higher yields, shorter reaction times, and broader substrate scope.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions, particularly those involving palladium and copper, have emerged as powerful tools for the synthesis of quinolones. nih.govnih.gov These methods often involve cross-coupling reactions to form key C-C and C-N bonds in a controlled and efficient manner.

Palladium-catalyzed reactions, such as the Heck and Buchwald-Hartwig amination reactions, have been successfully applied to the synthesis of quinolin-2(1H)-ones and quinolin-4(1H)-ones. nih.gov For instance, a pseudo-domino process involving a Heck reaction followed by an intramolecular Buchwald-Hartwig C-N bond formation can be used to construct the quinolone core. nih.gov The synthesis of 8-bromo-substituted quinolones can be envisioned using precursors such as 2-bromoanilines in these catalytic cycles.

Copper-catalyzed reactions also provide a direct and efficient route to 4-quinolones from readily available anilines and alkynes. nih.gov This approach is characterized by its mild reaction conditions and high functional group tolerance. The synthesis of an 8-bromo-4-quinolone derivative could potentially be achieved by employing a substituted 2-bromoaniline in a copper-catalyzed intermolecular cyclization with an appropriate alkyne.

Microwave-assisted synthesis has also been shown to significantly accelerate many of the classical quinolone syntheses, including the Gould-Jacobs reaction. researchgate.netasianpubs.orgresearchgate.net The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields by minimizing the formation of side products. This technology offers a more sustainable and efficient alternative to conventional heating methods for the synthesis of this compound and its derivatives.

Palladium-Catalyzed Cross-Couplings (e.g., Sonogashira, Suzuki-Miyaura)

Palladium catalysis is a powerful tool for the functionalization of halo-quinolones. Cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, allow for the introduction of a wide variety of substituents onto the quinolinone core, starting from a bromo-derivative.

The Suzuki-Miyaura coupling is an organic reaction that utilizes a palladium complex catalyst to couple an organoboron species with an organohalide. wikipedia.orglibretexts.org This reaction is widely employed to synthesize polyolefins, styrenes, and substituted biphenyls. wikipedia.org The general mechanism involves three key steps: oxidative addition of the palladium catalyst to the halide, transmetalation with the boronate complex, and reductive elimination to yield the final product and regenerate the catalyst. yonedalabs.com For the synthesis of quinolinone derivatives, this method is invaluable for creating C-C bonds, often under mild conditions and with tolerance for various functional groups. yonedalabs.comnih.gov

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is typically conducted under mild conditions, often at room temperature with an amine base that also serves as the solvent. wikipedia.org The mechanism involves a palladium cycle and a copper cycle. The palladium complex undergoes oxidative addition with the aryl halide, while the copper acetylide is formed in the copper cycle, which then participates in a transmetalation step with the palladium intermediate. youtube.com This method is particularly useful for introducing alkynyl moieties, which are precursors for many complex structures. libretexts.org For substrates with multiple different halide substituents, such as 2-bromo-4-iodo-quinoline, the coupling reaction preferentially occurs at the site of the more reactive iodide. libretexts.org

| Reaction | Key Reagents | Bond Formed | Typical Conditions | Key Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., boronic acid), Organohalide | C(sp²) - C(sp²) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, NaOH), often aqueous/organic biphasic solvent. wikipedia.orgyonedalabs.com | Stable and low-toxicity boronic acids, mild reaction conditions, high functional group tolerance. organic-chemistry.org |

| Sonogashira Coupling | Terminal Alkyne, Organohalide | C(sp²) - C(sp) | Pd catalyst, Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N). wikipedia.orgorganic-chemistry.org | Direct alkynylation of aryl/vinyl halides, mild conditions, useful for synthesizing conjugated enynes. libretexts.org |

Copper-Catalyzed Annulation and Functionalization

Copper catalysis offers a cost-effective and efficient alternative for the synthesis and modification of quinoline structures. These methods are particularly effective for annulation reactions, which build the heterocyclic ring system, and for direct functionalization of the pre-formed quinoline core.

Copper-catalyzed domino reactions can be employed to construct quinoline derivatives from simple precursors like enaminones and 2-halobenzaldehydes. rsc.org These processes involve a sequence of reactions, such as aldol (B89426) addition and C(aryl)-N bond formation, in a single pot. rsc.org Furthermore, copper catalysis is instrumental in the regioselective functionalization of quinoline N-oxides. For instance, an efficient method for C-H alkenylation and borylative alkylation of quinoline N-oxides with vinyl arenes has been developed using a copper catalyst. nih.gov This reaction proceeds through the borylcupration of the vinyl arene, followed by a nucleophilic attack on the quinoline N-oxide. nih.gov Enantioselective alkynylation of quinolones has also been achieved using chiral P,N ligands with a copper catalyst, yielding products with high enantioselectivity. acs.orgnih.gov

Other Metal-Mediated Transformations

Beyond palladium and copper, other metals have been successfully used to mediate the synthesis of quinolinone-related structures. Iron, being abundant and less toxic, is an attractive catalyst from a green chemistry perspective. A rapid and efficient iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines has been developed, particularly effective under microwave irradiation in water. rsc.org Nickel has also emerged as a catalyst for Sonogashira-type couplings, providing an alternative to palladium for coupling non-activated alkyl halides with acetylene (B1199291), although a copper co-catalyst is still required. wikipedia.org

Metal-Free and Organocatalytic Approaches (e.g., N-Heterocyclic Carbene Catalysis)

In an effort to develop more sustainable synthetic methods, metal-free and organocatalytic strategies have gained significant traction. These approaches avoid the cost and toxicity associated with heavy metals.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. nih.gov A variety of organocatalysts, including acids, bases, and chiral amines, have been used to synthesize quinoline and quinazolinone derivatives through multi-component reactions. nih.govroyalsocietypublishing.org For example, acetic acid can catalyze a three-component reaction of isatoic anhydride, aryl amines, and cyclic ketones to afford spiro-fused quinazolinones in high yields. nih.gov

N-Heterocyclic Carbenes (NHCs) have proven to be exceptionally versatile organocatalysts for the synthesis of various heterocycles. researchgate.netresearchgate.netthieme.de Discovered to be stable in 1991, NHCs have unique electronic properties that enable them to catalyze a range of transformations. thieme.de In the context of quinoline synthesis, NHCs have been used to catalyze reactions between α-bromoenals and 2-aminoaldehydes to access chiral dihydroquinolines. researchgate.net The catalytic cycle typically involves the NHC generating key intermediates like the α,β-unsaturated acylazolium, which then undergoes further reactions to build the heterocyclic product. researchgate.net

| Catalyst Type | Example Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | Chiral Triazolium Salt | Reaction of α-bromoenals and 2-aminoaldehydes | Chiral Dihydroquinolines | researchgate.net |

| Acid Catalyst | Acetic Acid (10 mol%) | Three-component reaction of isatoic anhydride, aryl amines, and cyclic ketones | Spiro-fused Quinazolinones | nih.gov |

| Base Catalyst | Tetra-n-butylammonium fluoride (B91410) (TBAF) | Knoevenagel condensation followed by Michael addition and cyclization | Pyrano[3,2-c]quinoline derivatives | royalsocietypublishing.org |

| Amine Catalyst | (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine | One-pot reaction of aldehydes, anilines, and nitroalkenes | Polycyclic Hexahydrocyclopenta[b]quinoline | acs.org |

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govjove.com This paradigm is increasingly influencing the synthesis of heterocyclic compounds like quinolinones.

Microwave-Assisted Protocols

Microwave-assisted organic synthesis has become a key tool in green chemistry. benthamdirect.com The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and improve purity compared to conventional heating methods. lew.romdpi.com This technique allows for rapid and uniform heating of the reaction mixture, often leading to milder reaction conditions. thieme-connect.com The synthesis of quinolinone derivatives from anilines and various esters or ketones has been successfully achieved using microwave assistance, completing in minutes what might take hours conventionally. thieme-connect.com For example, the synthesis of N-oxide quinoline derivatives was achieved in 30-40 minutes with 57-84% yield under microwave irradiation, compared to 9-11 hours and 38-67% yield with conventional heating. lew.ro

Ionic Liquid Media Applications

Ionic liquids (ILs) are salts with melting points below 100 °C, often referred to as "green solvents" due to their low vapor pressure, thermal stability, and recyclability. jove.commdpi.comnih.gov They provide a unique reaction medium that can enhance reaction rates and selectivity. mdpi.comyoutube.com A metal-free synthetic protocol for constructing substituted quinolines from anilines and phenylacetaldehydes has been developed using imidazolium-based ionic liquids as the reaction medium. nih.gov This method offers advantages such as being environmentally friendly, having higher yields, and shorter reaction times. nih.gov The use of ionic liquids can also be combined with biocatalysis; for instance, the α-chymotrypsin-catalyzed Friedländer condensation to produce quinolines has been shown to be more efficient in an ionic liquid aqueous solution compared to traditional organic solvents. mdpi.com

Regioselective Bromination and Halogenation Strategies

Achieving regioselectivity in the bromination of quinolone systems is crucial for the synthesis of specific isomers like the 8-bromo derivative. The electronic properties of the quinolone ring, influenced by its substituents, dictate the position of electrophilic attack.

Direct bromination is a conventional method for introducing bromine onto an aromatic ring. For quinoline and its derivatives, the reaction conditions can be tuned to favor bromination at specific positions. The bromination of 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124) and 8-methoxyquinoline (B1362559), has been investigated to understand the regiochemical outcomes. researchgate.netresearchgate.net

The reaction of 8-hydroxyquinoline with molecular bromine (Br₂) can lead to a mixture of products, including 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline. researchgate.netresearchgate.net The formation of these products is dependent on the stoichiometry of the bromine used and the reaction solvent. For instance, using 2.1 equivalents of bromine can lead to the formation of the dibromo derivative in high yield. researchgate.net In contrast, the bromination of 8-methoxyquinoline with 1.1 equivalents of bromine has been shown to regioselectively yield 5-bromo-8-methoxyquinoline (B186703) as the sole product. researchgate.netacgpubs.org

Studies have shown that the choice of solvent and the equivalents of the brominating agent are critical in controlling the product distribution. For example, the bromination of 8-hydroxyquinoline with 1.5 equivalents of bromine in acetonitrile (B52724) resulted in a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline. researchgate.net

Directed C-H functionalization has emerged as a powerful strategy for the regioselective introduction of functional groups, including bromine, onto aromatic systems. mdpi.comnih.gov This approach utilizes a directing group to position a metal catalyst in close proximity to a specific C-H bond, enabling its selective activation and subsequent functionalization.

For quinoline derivatives, various directing groups attached to the 8-position can guide halogenation to the C5 or C7 positions. rsc.org While direct C8-bromination via this method is less common for pre-formed quinolones, the logic of C-H activation is a cornerstone of modern synthetic chemistry for building complex molecules with high precision. nih.govacs.org This strategy offers an atom-economical and eco-friendly alternative to traditional methods. rsc.org

A variety of brominating reagents are employed in the synthesis of bromoquinolones, each offering different levels of reactivity and selectivity.

Molecular Bromine (Br₂) : As a classic electrophilic brominating agent, Br₂ is widely used. researchgate.netresearchgate.netacgpubs.org Its reaction with quinolines is often performed in solvents like chloroform (B151607), acetonitrile, or acetic acid. researchgate.netnuph.edu.ua The reactivity can be modulated by the presence of a catalyst.

N-Bromosuccinimide (NBS) : NBS is a versatile and convenient source of electrophilic bromine, often used for allylic and benzylic brominations, as well as for the bromination of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgyoutube.comyoutube.com It is considered a milder alternative to Br₂. chemicalbook.com In the context of quinolin-4(1H)-ones, NBS has been used as a halogenating reagent, with the direction of halogenation depending on the substituents present on the quinolone ring. nuph.edu.ua For instance, the reaction of 8-hydroxyquinoline with NBS in chloroform can yield 7-bromoquinolin-8-ol. nih.gov Furthermore, NBS can act as both an electrophile and an oxidant in one-pot reactions to synthesize polybromoquinolines from tetrahydroquinoline precursors. nih.govrsc.org

Copper Bromides (CuBr, CuBr₂) : Copper(II) bromide is another effective reagent for the bromination of quinoline derivatives. Copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides has been achieved using alkyl bromides as the bromine source, showcasing the utility of copper in directing the halogenation. beilstein-journals.org

The following table summarizes the use of different brominating agents for quinoline derivatives.

| Reagent | Substrate | Product(s) | Yield | Reference |

| Br₂ (2.1 eq) | 8-Hydroxyquinoline | 5,7-Dibromo-8-hydroxyquinoline | 90% | researchgate.net |

| Br₂ (1.5 eq) | 8-Hydroxyquinoline | 7-Bromo-8-hydroxyquinoline | 58% | researchgate.net |

| Br₂ (1.1 eq) | 8-Methoxyquinoline | 5-Bromo-8-methoxyquinoline | 92% | researchgate.net |

| NBS | 8-Hydroxyquinoline | 7-Bromoquinolin-8-ol | - | nih.gov |

| CuBr₂ | N-(quinolin-8-yl)benzamide | 5-Bromo-N-(quinolin-8-yl)benzamide | 95% | beilstein-journals.org |

Multicomponent Reaction (MCR) Approaches for Structural Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, are highly efficient for generating molecular diversity. nih.govnih.gov Several MCRs have been developed for the synthesis of quinoline and 8-hydroxyquinoline derivatives. nih.govsemanticscholar.org

A notable example is the one-pot, three-component reaction of 2-aminophenol, a functionalized aldehyde, and malononitrile, catalyzed by ammonium (B1175870) acetate (B1210297), to produce functionalized 8-hydroxy-1,2-dihydroquinoline derivatives in good to excellent yields (55-98%). nih.govsemanticscholar.org While this specific reaction does not directly yield an 8-bromo derivative, the methodology allows for a wide range of substituents on the aldehyde component, suggesting that a bromine-containing aldehyde could be used to introduce the desired halogen. The efficiency of MCRs lies in their atom economy and the reduction of intermediate purification steps. nih.gov

Cascade and Tandem Reaction Sequences

Cascade or tandem reactions, involving two or more sequential transformations in a single pot, provide an elegant and efficient pathway to complex molecular architectures from simple precursors. rsc.org These reactions minimize waste and improve operational simplicity.

The synthesis of polybromoquinolines from tetrahydroquinolines using NBS is an example of a cascade process. nih.govrsc.org This reaction involves an initial electrophilic bromination followed by an NBS-mediated oxidative dehydrogenation of the tetrahydroquinoline ring to the aromatic quinoline system. This one-pot transformation proceeds under mild, metal-free conditions with good functional group tolerance. nih.govrsc.org

Comparative Analysis of Synthetic Efficiency, Selectivity, and Yields

| Synthetic Method | Key Features | Selectivity | Yields | Advantages | Disadvantages |

| Direct Bromination | Simple, uses common reagents (Br₂, NBS). | Variable, depends on substrate and conditions. Can lead to mixtures. | Moderate to high. researchgate.netresearchgate.net | Straightforward, well-established. | Often lacks regioselectivity, may require separation of isomers. |

| Directed C-H Functionalization | High regioselectivity guided by a directing group. | Excellent, site-specific. | Generally good to excellent. | Atom-economical, precise control over substitution pattern. | Requires installation and removal of a directing group, may use expensive metal catalysts. |

| Multicomponent Reactions | One-pot synthesis from multiple simple starting materials. | Depends on the specific MCR and substrates used. | Good to excellent. nih.govsemanticscholar.org | High efficiency, atom economy, rapid library generation. | Scope may be limited by the specific MCR; direct synthesis of the target may not be established. |

| Cascade/Tandem Reactions | Multiple bond-forming events in a single operation. | Can be highly selective. | Moderate to high. nih.govrsc.org | High synthetic efficiency, reduces workup steps. | Requires careful design of substrates and reaction conditions. |

Direct bromination is often the most straightforward approach, but it may suffer from a lack of regioselectivity, necessitating tedious purification steps. Directed C-H functionalization offers superior control over the position of bromination but adds steps for the installation and removal of the directing group. Multicomponent and cascade reactions represent highly efficient strategies for the rapid construction of the quinolone core, potentially incorporating the bromo-substituent from a suitable starting material. The yields for these methods are generally good, but the optimal approach will depend on the specific derivative being synthesized and the desired scale of the reaction.

Chemical Reactivity and Transformation Mechanisms

Tautomerism in 8-Bromo-2-hydroxy-1H-quinolin-4-one Systems

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a key feature of the this compound system. This phenomenon significantly influences the compound's physical, chemical, and biological properties.

Keto-Enol and Lactam-Lactim Equilibria

The structure of this compound allows for two primary types of tautomerism: keto-enol and lactam-lactim. The keto-enol tautomerism involves the migration of a proton and the shifting of a double bond, resulting in an equilibrium between the 4-hydroxyquinoline (B1666331) (enol) form and the quinolin-4-one (keto) form. researchgate.net Similarly, the lactam-lactim tautomerism involves the amide-imidic acid interconversion, with the equilibrium lying between the 2-hydroxyquinoline (B72897) (lactim) and the quinolin-2-one (lactam) forms.

Theoretical and spectroscopic studies on related 4-hydroxyquinoline derivatives have indicated a preference for the keto-tautomer. researchgate.net This preference is a critical factor in understanding the reactivity and interaction of these compounds. For this compound, the predominant tautomer is the 8-bromo-1H-quinolin-2,4(3H)-dione form.

| Tautomeric Form | Structure | IUPAC Name |

| Enol-Lactim |  | 8-bromo-quinoline-2,4-diol |

| Keto-Lactim |  | This compound |

| Enol-Lactam |  | 8-bromo-4-hydroxy-1H-quinolin-2-one |

| Keto-Lactam (Dione) |  | 8-bromo-1H-quinoline-2,4(3H)-dione |

Influence of Substituents and Environment on Tautomeric Preferences

The position of the tautomeric equilibrium is not static and can be influenced by various factors, including the nature and position of substituents on the quinoline (B57606) ring and the surrounding environment (e.g., solvent polarity). Electron-donating or electron-withdrawing groups can alter the relative stabilities of the tautomers. For instance, studies on similar hydroxyquinoline systems have shown that the presence of different substituents can shift the equilibrium towards either the enol or keto form. beilstein-journals.orgnih.gov

The solvent also plays a crucial role. Polar solvents may favor one tautomer over another through differential solvation and hydrogen bonding interactions. While specific studies on the environmental effects on this compound are not extensively documented, the general principles of tautomerism suggest that its equilibrium will be sensitive to the solvent medium.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. masterorganicchemistry.com In this type of reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. masterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The rate-determining step is the initial attack of the aromatic ring on the electrophile, which disrupts the aromaticity. masterorganicchemistry.com

For substituted quinolines, the existing substituents significantly direct the position of further substitution. In the case of 8-hydroxyquinolines, the hydroxyl group is a strongly activating, ortho-, para-directing group. The nitrogen atom in the pyridine (B92270) ring, being electron-withdrawing, deactivates the ring towards electrophilic attack.

Theoretical studies on 8-hydroxyquinoline (B1678124) have been conducted to predict the most favorable sites for electrophilic attack. researchgate.net Experimental work on the bromination of 8-substituted quinolines has shown that the reaction of 8-hydroxyquinoline with bromine can lead to a mixture of mono- and di-substituted products, such as 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline. researchgate.netnih.gov This indicates that positions 5 and 7 are susceptible to electrophilic attack.

Nucleophilic Substitution Reactions at Halogenated Positions

The bromine atom at the 8-position of this compound introduces a site for nucleophilic aromatic substitution (SNAr) reactions. In SNAr, a nucleophile displaces a leaving group (in this case, the bromide ion) from the aromatic ring. This type of reaction is generally facilitated by the presence of electron-withdrawing groups on the ring.

While the quinolinone system itself has a complex electronic nature, the halogen at position 8 can be displaced by various nucleophiles under appropriate conditions. Studies on related chloroquinolines have demonstrated that the chloro group can be substituted by nucleophiles such as hydrazines, thiols, and amines. mdpi.com The success of these reactions often depends on the nature of the nucleophile and the reaction conditions. For instance, the reactivity of a halogen can be influenced by the leaving group's ability and the presence of activating groups elsewhere on the quinoline ring. mdpi.com

Functional Group Transformations

Oxidation and Reduction Pathways

The functional groups present in this compound, namely the hydroxyl group, the ketone, and the secondary amine within the lactam structure, can potentially undergo oxidation and reduction.

Oxidation of the hydroxyl group in a related system, 8-hydroxyquinoline, can be achieved using reagents like m-chloroperbenzoic acid (mCPBA) to form an N-oxide. nih.gov The quinolinone ring itself can be susceptible to oxidative cleavage under harsh conditions.

Reduction of the keto group in the quinolinone ring is also a possible transformation. For example, the reduction of the carbonyl group in 8-bromo-2,3-dihydro-4(1H)-quinolinone has been documented. sigmaaldrich.com The specific reducing agents and reaction conditions would determine the outcome of the reduction of this compound.

Nitration and Other Aromatic Derivatizations

The quinoline core is susceptible to electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents. The hydroxyl and amide functionalities of the this compound ring system are activating, while the bromine at the C-8 position is a deactivating, ortho-, para-directing group.

Research on the electrophilic substitution of related quinoline compounds provides insight into the expected reactivity. For instance, the bromination of 8-hydroxyquinoline with molecular bromine can lead to a mixture of mono- and di-bromo derivatives, with substitution occurring at the C-5 and C-7 positions, which are activated by the hydroxyl group. acgpubs.orgresearchgate.net

A direct example of nitration has been documented for a closely related analogue, 8-bromo-4-hydroxy-2-phenylquinoline. Treatment of this compound with a mixture of nitric acid and sulfuric acid at low temperatures results in the selective nitration at the C-6 position, yielding 8-bromo-4-hydroxy-6-nitro-2-phenylquinoline. This demonstrates that despite the presence of a deactivating bromine atom, the quinolone ring remains sufficiently activated for nitration to occur at an available position on the carbocyclic ring.

Table 1: Nitration of an 8-Bromo-4-hydroxyquinoline Analog

| Starting Material | Reagents | Conditions | Product | Ref |

|---|

Transition Metal-Catalyzed Transformations

The carbon-bromine bond at the C-8 position serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. nih.gov

Sonogashira Cross-Coupling Reactivity and Selectivity

The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the derivatization of halogenated heterocycles. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. organic-chemistry.org

While specific studies on the Sonogashira coupling of this compound are not extensively documented, the reactivity can be inferred from related systems. The general reactivity for aryl halides in Sonogashira coupling follows the order I > Br > Cl. wikipedia.org Studies on di-substituted quinolines, such as 2-bromo-4-iodo-quinoline, have shown that the acetylene (B1199291) group selectively adds to the site of the more reactive iodide substituent. libretexts.org This indicates that for poly-halogenated quinolones, a degree of selectivity can be achieved. Given that the substrate is an aryl bromide, standard Sonogashira conditions, likely requiring elevated temperatures compared to an aryl iodide, would be expected to facilitate the coupling. The reaction provides a route to introduce alkynyl moieties, which are valuable for synthesizing pharmaceuticals and organic materials. wikipedia.orglibretexts.org

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is one of the most versatile methods for forming carbon-carbon bonds, coupling an organoboron species with an organic halide. libretexts.orgnih.gov This reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. nih.gov

The utility of this reaction on the quinoline scaffold has been demonstrated with closely related substrates. For example, 4-chloro-8-tosyloxyquinoline has been successfully cross-coupled with various arylboronic acids under anhydrous Suzuki-Miyaura conditions to afford 4-aryl-8-tosyloxyquinolines. researchgate.net Similarly, 8-iodoquinolin-4(1H)-one has been coupled with a benzothiadiazole bis(pinacol boronic ester) using a palladium catalyst to generate a complex biquinoline structure. researchgate.net These examples underscore the feasibility of applying Suzuki-Miyaura coupling to the C-8 bromine of this compound to introduce aryl, heteroaryl, or vinyl substituents. The reaction would likely proceed using a palladium(0) catalyst, such as Pd(PPh₃)₄, and a base like sodium or potassium carbonate.

Table 2: Suzuki-Miyaura Coupling on Related Quinolone Substrates

| Substrate | Coupling Partner | Catalyst System | Product | Ref |

|---|---|---|---|---|

| 4-Chloro-8-tosyloxyquinoline | Arylboronic acids | PdCl₂(dppf), K₂CO₃ | 4-Aryl-8-tosyloxyquinolines | researchgate.net |

Intramolecular Cyclization and Rearrangement Processes

The quinolone scaffold can participate in intramolecular cyclization and rearrangement reactions, leading to the formation of novel polycyclic heterocyclic systems. These transformations often depend on the nature and positioning of substituents on the quinolone ring.

One illustrative example is the reaction of 3-allyl-4-hydroxy-2-oxo-1,2-dihydroquinoline with molecular bromine. This reaction does not simply result in the bromination of the allyl double bond but is instead accompanied by an intramolecular cyclization. The process involves the attack of the C-4 hydroxyl group onto the intermediate bromonium ion formed at the allyl side chain, leading to the closure of a five-membered furan (B31954) ring. The final product is 2-bromomethyl-3,9-dihydro-2H-furo[2,3-b]quinolin-4-one. researchgate.net

Furthermore, 4-substituted quinolones bearing a tethered terminal alkene have been shown to undergo intramolecular [2+2]-photocycloaddition reactions. This light-induced reaction forms a cyclobutane (B1203170) ring, fusing the side chain to the C3-C4 double bond of the quinolone and creating complex, polycyclic structures with high regioselectivity. acs.org These examples highlight the potential of the quinolone ring system within this compound to act as a platform for constructing more elaborate fused heterocyclic structures through intramolecular transformations.

Mechanistic Investigations of Key Reaction Pathways

The mechanisms of the transition metal-catalyzed transformations discussed above are well-established and revolve around a catalytic cycle involving a palladium center. libretexts.orgrsc.orgyoutube.com

The next key step is transmetalation .

In the Suzuki-Miyaura cycle, the organoboron compound, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide. libretexts.org

In the Sonogashira cycle, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) intermediate. libretexts.org

The final step of the cycle is reductive elimination . In this step, the two organic groups attached to the palladium(II) center couple and are expelled from the coordination sphere, forming the new carbon-carbon bond of the product. This process regenerates the catalytically active palladium(0) species, allowing the cycle to continue. youtube.com The reductive elimination typically requires the organic groups to be in a cis orientation on the palladium complex.

Mechanistic studies on palladium-catalyzed reactions of related heteroaryl halides have provided deeper insights. For instance, the choice of ligand on the palladium catalyst is crucial and can influence reaction rates and selectivity. semanticscholar.org Furthermore, the specific reaction conditions and the nature of the substrate can lead to deviations from the basic cycle, potentially involving different palladium oxidation states or alternative reaction pathways. researchgate.net

Spectroscopic and Advanced Structural Elucidation of 8 Bromo 2 Hydroxy 1h Quinolin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the connectivity and environment of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of quinolinone derivatives. The chemical shifts (δ) are indicative of the electronic environment of each nucleus. For instance, in derivatives of 2-phenylquinolin-4(1H)-one, the proton on the nitrogen (N-H) typically appears as a singlet far downfield, often above 11.0 ppm, due to deshielding and hydrogen bonding. rsc.org Aromatic protons on the quinolinone core and any phenyl substituents resonate in the range of 7.0-9.0 ppm. rsc.orgrsc.org

The ¹³C NMR spectra show characteristic signals for the carbonyl carbon (C4) around 177 ppm. rsc.org Carbons in the aromatic rings appear in the 115-150 ppm region, with their specific shifts influenced by the nature and position of substituents. rsc.orgrsc.org For example, the presence of a bromine atom at the C8 position would cause a downfield shift for C8 and influence the shifts of neighboring carbons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Quinolone Derivatives in DMSO-d₆

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-phenylquinolin-4(1H)-one | 11.72 (s, 1H, NH), 8.10 (dd, 1H), 7.83 (dd, 2H), 7.77 (d, 1H), 7.67 (m, 1H), 7.60 (m, 3H), 7.34 (t, 1H), 6.34 (s, 1H) | 176.92, 149.98, 140.50, 134.21, 131.80, 130.44, 128.99, 127.41, 124.86, 124.71, 123.24, 118.71, 107.32 |

| 2-(4-bromophenyl)quinolin-4(1H)-one | 11.77 (s, 1H, NH), 8.09 (t, 1H), 8.05 (t, 1H), 7.84 (d, 1H), 7.77 (m, 2H), 7.68 (m, 1H), 7.54 (t, 1H), 7.35 (m, 1H), 6.36 (d, 1H) | 176.94, 148.35, 140.46, 136.43, 133.15, 131.95, 131.13, 129.91, 126.70, 124.90, 124.72, 123.40, 122.18, 118.76, 107.74 |

| 2-(4-chlorophenyl)quinolin-4(1H)-one | 11.72 (s, 1H, NH), 8.10 (d, 1H), 7.87 (d, 2H), 7.75 (d, 1H), 7.67 (m, 3H), 7.35 (dd, 1H), 6.35 (d, 1H) | 176.92, 148.72, 140.47, 135.26, 132.96, 131.91, 129.29, 129.00, 124.86, 124.72, 123.36, 118.72, 107.48 |

| Data sourced from a study on the synthesis of 2-phenylquinolin-4(1H)-one derivatives. rsc.org |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and establishing the connectivity between atoms. nih.gov

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. sdsu.eduyoutube.com For a quinolinone derivative, COSY spectra would show correlations between protons on the same aromatic ring that are ortho to each other.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edumdpi.com This is crucial for assigning carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems). youtube.commdpi.com This technique is powerful for piecing together the molecular skeleton, for example, by correlating the N-H proton with nearby carbons in the quinolinone ring or a substituent. mdpi.com

These 2D NMR techniques, when used in combination, provide a detailed and robust structural assignment of complex quinolinone derivatives. nih.gov

The 2-hydroxy-1H-quinolin-4-one core of the target compound can exist in different tautomeric forms, primarily the 4-quinolone and the 4-hydroxyquinoline (B1666331) forms. NMR spectroscopy is a key tool for investigating this tautomerism. researchgate.netresearchgate.net The predominant tautomer in solution can often be determined by analyzing chemical shifts and coupling constants.

The 4-quinolone tautomer is generally favored in both solid and solution states. researchgate.net Evidence for this comes from the ¹³C NMR chemical shift of the C4 carbon, which is typically found in the range of a carbonyl group (~177 ppm). researchgate.net Furthermore, the observation of a proton signal for the N-H group is characteristic of the quinolone form. In contrast, the 4-hydroxyquinoline tautomer would exhibit an O-H proton signal and a C4 chemical shift more typical of an aromatic carbon bearing a hydroxyl group. Studies on related systems like 8-hydroxyguanosine (B14389) have successfully used ¹⁵N NMR to probe tautomerism, showing significant chemical shift changes upon ionization and tautomeric shifts. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 8-bromo-2-hydroxy-1H-quinolin-4-one and its derivatives, key vibrational bands include:

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ is indicative of the N-H group in the quinolone ring. nih.gov

C=O stretching: A strong absorption band between 1650-1730 cm⁻¹ is characteristic of the carbonyl group at the C4 position. nih.govmdpi.com

C=C and C=N stretching: Vibrations associated with the aromatic rings and the C=N bond appear in the 1500-1620 cm⁻¹ region. mdpi.com

C-Br stretching: The C-Br bond will have a characteristic vibration at lower wavenumbers, typically in the fingerprint region.

O-H stretching: A broad band around 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For quinolinone derivatives, the spectra typically show absorption bands corresponding to π → π* and n → π* transitions within the conjugated aromatic system. researchgate.netmdpi.com

The position and intensity of these absorption bands are sensitive to the solvent polarity and the nature of substituents on the quinolinone ring. mdpi.com For example, studies on 8-hydroxyquinoline (B1678124) derivatives have shown that the absorption spectra are influenced by the solvent environment. mdpi.com The electronic transitions in bromo-substituted quinolinones would be affected by the electron-withdrawing nature of the bromine atom, potentially causing shifts in the absorption maxima compared to the unsubstituted parent compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. rsc.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent ion. rsc.org

When subjected to ionization in the mass spectrometer, this compound would produce a molecular ion peak. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) would result in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, confirming the presence of a single bromine atom. The fragmentation pattern can provide further structural clues, as the molecule breaks apart in predictable ways, losing fragments such as CO, Br, or parts of any substituents. This information helps to piece together the molecular structure. acgpubs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and the nature of intermolecular forces that govern the crystal packing. While a specific crystallographic study for this compound is not publicly available, analysis of closely related quinoline (B57606) derivatives allows for a detailed and predictive understanding of its solid-state structure.

Table 1: Representative Bond Lengths and Angles for this compound (Predicted based on related structures)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length (Å) | C8 | Br | - | ~1.90 |

| C2 | O2 | - | ~1.36 | |

| C4 | O4 | - | ~1.23 | |

| N1 | C2 | - | ~1.38 | |

| C4 | C4a | - | ~1.47 | |

| Bond Angle (°) | C7 | C8 | Br | ~120 |

| C1 | N1 | C2 | ~123 | |

| C3 | C4 | O4 | ~121 | |

| Dihedral Angle (°) | C5 | C4a | C8a | N1 |

Note: These values are illustrative and based on data from similar quinoline derivatives. Actual values would require a dedicated X-ray crystallographic analysis of this compound.

The solid-state architecture of this compound is significantly influenced by non-covalent intermolecular interactions. These forces dictate how individual molecules pack together in the crystal lattice.

Hydrogen Bonding: The presence of a hydroxyl group at the C2 position and a carbonyl group at the C4 position, along with the nitrogen atom in the quinoline ring, provides ample opportunity for the formation of a robust hydrogen-bonding network. It is highly probable that intermolecular hydrogen bonds of the O-H···O and N-H···O type will be observed, linking adjacent molecules into dimers or more extended chains and sheets. For instance, the hydrogen on the C2-hydroxyl group can act as a hydrogen bond donor to the C4-carbonyl oxygen of a neighboring molecule.

Advanced Chromatographic Techniques (e.g., Reversed-Phase High-Performance Liquid Chromatography)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture. It is particularly well-suited for the analysis of moderately polar compounds like quinolinone derivatives.

A typical RP-HPLC method for the analysis of this compound would employ a non-polar stationary phase, such as a C18 (octadecylsilyl) column, and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Table 2: General RP-HPLC Method for the Analysis of Bromo-Substituted Quinolinones

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |

| Elution Mode | Isocratic or gradient elution, depending on the complexity of the sample |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV-Vis spectrophotometry at a wavelength of maximum absorbance for the quinolinone chromophore (e.g., around 254 nm or 280 nm) |

| Column Temperature | Controlled, often slightly above ambient (e.g., 30-40 °C) to ensure reproducible retention times |

This method can be optimized by adjusting the mobile phase composition, pH, and gradient profile to achieve the desired separation of this compound from its potential impurities or related derivatives. For complex mixtures of halogenated aromatic compounds, specialized columns like phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative selectivities based on different π-π interactions. chromforum.org The development of a robust and validated RP-HPLC method is crucial for quality control and purity assessment of this compound.

Computational and Theoretical Investigations of 8 Bromo 2 Hydroxy 1h Quinolin 4 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the investigation of molecular properties from first principles. For quinolinone derivatives, methods like DFT and Møller-Plesset perturbation theory (MP2) are commonly employed. researchgate.net DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between computational cost and accuracy for predicting the geometry, vibrational spectra, and electronic properties of heterocyclic compounds. researchgate.netekb.eg These calculations are typically performed with basis sets such as 6-31G* or 6-311++G(d,p), which define the set of functions used to build the molecular orbitals. researchgate.netekb.eg

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 8-bromo-2-hydroxy-1H-quinolin-4-one, theoretical calculations predict a planar quinolinone ring system. The optimization process involves calculating forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found.

Table 1: Representative Calculated Geometrical Parameters for a Quinolinone Core (DFT/B3LYP) (Note: This table presents typical values for the quinolinone scaffold based on general findings, not specific results for the 8-bromo derivative.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.25 Å |

| C-N | ~1.38 Å | |

| C=C | ~1.37 - 1.45 Å | |

| C-OH | ~1.35 Å | |

| Bond Angle | C-N-C | ~122° |

| N-C=O | ~118° | |

| C-C-C (Aromatic) | ~119° - 121° |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity, kinetic stability, and optical properties. ekb.egnih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ekb.eg Conversely, a small gap suggests the molecule is more polarizable and reactive. nih.gov For quinolinone derivatives, DFT calculations are frequently used to determine these orbital energies. ekb.egnih.gov The HOMO is typically distributed over the electron-rich regions of the molecule, including the benzene (B151609) ring and the nitrogen atom, while the LUMO is often localized on the pyridinone ring, particularly the carbonyl group.

Table 2: Calculated Frontier Orbital Energies and Properties for Quinolinone Derivatives (Note: Values are illustrative based on studies of related compounds.)

| Compound System | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Pyrazolyl quinolinone ekb.eg | -5.9 to -6.4 | -2.0 to -2.8 | ~3.6 to 4.1 |

| General Quinolone nih.gov | Varies | Varies | Varies |

Computational vibrational analysis predicts the frequencies and intensities of molecular vibrations, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. DFT calculations have proven to be highly effective in interpreting the vibrational spectra of 8-hydroxyquinoline (B1678124) and its halogenated derivatives. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands to specific vibrational modes, such as C=O stretching, O-H bending, and C-Br stretching. researchgate.net

For this compound, characteristic vibrations would include the stretching of the carbonyl group (C=O), the hydroxyl group (O-H), the N-H bond, and the C-Br bond. Theoretical calculations on 5,7-dibromo-8-hydroxyquinoline have shown good agreement between the calculated (B3LYP/6-31G*) and observed spectra, confirming the reliability of this approach for halogenated quinolines. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in a Bromo-Hydroxy-Quinoline System (Based on data from related 8-hydroxyquinoline derivatives researchgate.net)

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |

| O-H Stretch | -OH | ~3550 - 3700 |

| N-H Stretch | -NH- | ~3400 - 3500 |

| C=O Stretch | C=O | ~1650 - 1700 |

| C=C/C=N Stretch | Aromatic Rings | ~1500 - 1600 |

| C-Br Stretch | Ar-Br | ~500 - 600 |

Tautomerism Energy Landscape and Relative Stability Studies

The title compound can exist in different tautomeric forms, primarily the 4-keto-2-hydroxy form (quinolin-4-one) and the 2,4-dihydroxy form (quinoline-2,4-diol). Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. Quantum chemical calculations are crucial for investigating the energy landscape of these tautomers and predicting their relative stabilities. beilstein-journals.orgnih.gov

Studies on similar heterocyclic systems, such as pyrazolyl quinolinone derivatives, have used DFT to compare the total energies of different tautomeric structures. ekb.eg These calculations often show that one tautomer is significantly more stable (lower in energy) than others. For the 2-quinolone scaffold, the keto-form is generally found to be more stable than the enol-form. In the case of this compound, computational studies would likely indicate that the specified 4-one tautomer is the most stable form in the ground state, which is consistent with its nomenclature. ekb.eg

Reactivity Site Prediction and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecule's surface.

Negative Regions (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Positive Regions (Blue): Indicate electron-poor areas, which are susceptible to nucleophilic attack. These are often located around hydrogen atoms attached to heteroatoms.

For quinolinone derivatives, MEP analysis reveals that the most negative potential is concentrated around the carbonyl oxygen atom, making it a primary site for electrophilic attack or hydrogen bond donation. ekb.egnih.gov The hydrogen atom of the hydroxyl group and the N-H proton represent regions of positive potential, identifying them as sites for nucleophilic attack or hydrogen bond acceptance. nih.gov The bromine atom would also influence the electrostatic potential through its electron-withdrawing inductive effect and its ability to participate in halogen bonding.

Non-Covalent Interaction Analysis

Non-covalent interactions play a vital role in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. Computational methods like Reduced Density Gradient (RDG) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are used to identify and characterize these weak interactions.

A study on a related bis(8-hydroxyquinolinium) tetrabromoferrate(III) bromide complex employed Hirshfeld surface analysis and dispersion-corrected DFT to investigate its non-covalent interactions. researchgate.net The analysis revealed the presence of classical hydrogen bonds (O-H···Br, N-H···Br), unconventional C-H···Br hydrogen bonds, and π-stacking interactions between the quinoline (B57606) rings. researchgate.net For this compound in a condensed phase, similar interactions would be expected to govern its crystal structure. The bromine atom can act as a hydrogen bond acceptor or participate in halogen bonding, while the planar quinolinone rings can engage in stabilizing π–π stacking.

Reaction Mechanism Elucidation through Computational Modeling

Currently, there is a notable absence of specific computational studies in publicly accessible scientific literature that elucidate the reaction mechanisms involving this compound. While theoretical investigations employing methods like Density Functional Theory (DFT) are commonly used to explore the reactivity, transition states, and energy profiles of reactions for related quinolinone and hydroxyquinoline scaffolds, dedicated research on the mechanistic pathways of this particular bromo-substituted quinolinone is not available. nih.govarabjchem.orgmdpi.comresearchgate.net Such studies on analogous compounds often focus on reactions like N-alkylation, C-C bond formation, or biosynthetic pathways, providing insights into their chemical behavior. arabjchem.org The application of these computational tools to this compound would be necessary to understand its specific reaction coordinates and the influence of the bromo and hydroxyl substituents on its reactivity.

Molecular Dynamics Simulations for Conformational Dynamics and Interaction Studies

Similar to reaction mechanism studies, there are no specific molecular dynamics (MD) simulation studies found for this compound in the reviewed literature. MD simulations are a powerful tool for investigating the conformational landscape, flexibility, and intermolecular interactions of molecules, particularly in a biological context. nih.gov For related heterocyclic compounds, MD simulations have been used to understand how they interact with biological targets such as proteins or DNA. nih.govmdpi.com These simulations can reveal crucial information about binding modes, interaction energies, and the dynamic behavior of the ligand-receptor complex over time. The application of MD simulations to this compound would provide valuable insights into its conformational preferences and its potential interactions with biomolecules, which remains an unexplored area of research.

Advanced Chemical Applications and Role As a Synthetic Intermediate

As a Building Block for Complex Heterocyclic Architectures

The strategic placement of functional groups on the 8-bromo-2-hydroxy-1H-quinolin-4-one scaffold makes it an important starting material for constructing intricate heterocyclic systems. smolecule.com The presence of the bromine atom at the 8-position offers a handle for cross-coupling reactions, while the hydroxyl and ketone functionalities within the quinolone ring allow for various condensation and substitution reactions.

Historically, the synthesis of quinoline (B57606) derivatives has relied on foundational methods like the Skraup and Friedländer syntheses, which opened the door to a vast array of substituted quinolines. smolecule.com The development of halogenated quinolones, such as the 8-bromo variant, was driven by the need to fine-tune the electronic and steric properties of these molecules for specific applications. smolecule.com The bromine atom, in particular, can influence the reactivity of the entire heterocyclic system and provides a site for further elaboration. smolecule.com

Research has demonstrated that the quinolone core can be a platform for creating fused heterocyclic systems. For instance, related quinolinone structures can be modified to produce pyrano[3,2-h]quinolones and other complex polycyclic aromatic systems. While direct examples of using this compound to build such complex architectures are specific to advanced synthesis, the general reactivity of the quinolone nucleus supports its potential in this area. The reactivity of the C-2 and C-4 positions, along with the bromine at C-8, provides a trifecta of opportunities for chemists to build novel molecular frameworks.

In the Design and Synthesis of Functional Materials

The inherent properties of the quinolinone ring system, combined with the influence of the bromo-substituent, make this compound a valuable precursor for functional materials. These materials are designed to exhibit specific physical or chemical properties, such as light emission or non-linear optical responses.

Precursors for Organic Light-Emitting Diodes (OLEDs) Components

Quinolone derivatives are recognized for their potential in the development of materials for Organic Light-Emitting Diodes (OLEDs). The extended π-conjugated system of the quinoline core can be tailored to achieve desired electronic and photophysical properties. While specific research on this compound as an OLED precursor is not extensively documented in general literature, related 8-hydroxyquinoline (B1678124) derivatives are well-known for their role in OLED technology, often as electron-transporting materials or as ligands in emissive metal complexes. The presence of the bromine atom could be exploited to further tune the electronic properties or to serve as a reactive handle for attaching other functional groups pertinent to OLED device performance.

Molecules with Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for a range of photonic and optoelectronic applications. The development of organic NLO materials often focuses on molecules with a high degree of π-conjugation and significant charge-transfer characteristics. Quinoline derivatives, with their fused aromatic system, are promising candidates for NLO applications. The introduction of a bromine atom can enhance the NLO response by influencing the molecule's polarizability and hyperpolarizability. While specific studies detailing the NLO properties of this compound are specialized, the general principles of NLO material design suggest that it could serve as a valuable building block in this field.

As Ligands in Metal Coordination Chemistry

The 8-hydroxyquinoline (8-HQ) moiety is a classic and powerful chelating agent in coordination chemistry. nih.gov The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group form a stable five-membered ring with a wide variety of metal ions. This chelating ability is a defining feature of 8-HQ and its derivatives.

The compound this compound, containing a similar bidentate N,O-donor set, is expected to form stable complexes with a range of metal ions. The presence of the bromine atom can modulate the electronic properties of the ligand, thereby influencing the stability and reactivity of the resulting metal complexes. These complexes can have applications in various fields, including catalysis and materials science. The coordination of metal ions can also lead to the formation of supramolecular structures with interesting topologies and properties.

Table 1: Potential Metal Ion Coordination

| Metal Ion | Potential Coordination Geometry | Potential Applications of Complexes |

|---|---|---|

| Cu(II) | Square Planar or Octahedral | Catalysis, Antimicrobial agents |

| Zn(II) | Tetrahedral or Octahedral | Fluorescent sensors, Therapeutic agents |

| Fe(III) | Octahedral | Magnetic materials, Catalysis |

Catalytic Applications (e.g., as a Catalyst or Precursor to Catalyst Systems)

The metal complexes of 8-hydroxyquinoline derivatives have been explored for their catalytic activity in various organic transformations. The ability of the quinoline ligand to stabilize metal centers in different oxidation states is key to their catalytic potential. While specific catalytic applications of this compound are not widely reported, its structural similarity to other catalytically active quinoline compounds suggests its potential in this area. The bromine substituent could be used to anchor the molecule to a solid support, creating a heterogeneous catalyst, or to tune the electronic environment of the metal center to optimize catalytic performance.

Future Research Directions and Emerging Opportunities

Innovations in Environmentally Benign and Atom-Economical Synthetic Strategies

The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern chemistry. For quinolinone structures, this involves creating protocols that are simple, highly efficient in bond formation, use readily available starting materials, and produce high yields with minimal byproducts. acs.org

Key Innovations:

Metal-Free Synthesis: A growing area of interest is the development of metal-free synthesis routes. nih.gov For instance, a facile functionalization of C(sp³)–H bonds and tandem cyclization strategy has been developed to synthesize quinoline (B57606) derivatives from 2-methylbenzothiazoles or 2-methylquinolines and 2-styrylanilines, avoiding the need for transition metals. nih.govacs.org This approach is noted for its good functional group tolerance and potential for scaled-up production. nih.govacs.org

Atom-Economical Methods: Researchers are exploring one-pot procedures that maximize the incorporation of starting materials into the final product. rsc.org An example is the synthesis of substituted quinolines from o-nitrotoluenes and olefins using a cesium catalyst, which proceeds without transition metal catalysis and offers high yields. rsc.org Similarly, cobalt(II) complex-catalyzed synthesis of quinoxalines and quinolines has been reported as an atom-economical method. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation offers a green chemistry approach by reducing reaction times and energy consumption. nih.gov It has been successfully used in the synthesis of quinolin-2(1H)-ones and phenanthridin-6(5H)-ones through a weak base-promoted lactamization under mild conditions. acs.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformation Pathways

The inherent reactivity of the quinoline scaffold allows for diverse chemical transformations, leading to novel derivatives with unique properties. nih.gov The presence of both a hydrogen bond donor (-NH) and acceptor (-C=O) in the quinolone scaffold broadens the scope for chemical modifications. nih.gov

Emerging Research Areas:

Skeletal Editing: This strategy involves modifying the core structure of the molecule to create new derivatives. For example, indole (B1671886) ring expansion has been used to synthesize 2- and 3-substituted [2.2]paracyclophanyl quinolines, highlighting the power of skeletal editing in advancing synthetic chemistry. kit.edu

Electrophilic Cyclization: Substituted quinolines can be synthesized through the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like ICl, I₂, and Br₂. nih.gov This method provides access to 3-halogenated quinolines under mild conditions. nih.gov

C-H Activation/Functionalization: Palladium-catalyzed C-H bond activation and functionalization represent a powerful tool for synthesizing complex quinolinone derivatives from simple starting materials. organic-chemistry.orgnih.gov This approach allows for the construction of diverse molecular architectures with high efficiency and selectivity. nih.gov

Integration of Advanced Computational Tools for Predictive Chemistry and Material Design

Computational methods are increasingly integral to chemical research, enabling the prediction of molecular properties and the rational design of new compounds. researchgate.net

Applications in Quinoline Chemistry:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to predict the biological activity and physicochemical properties of quinolone derivatives. nih.govbenthamdirect.com For instance, a QSAR study was conducted to predict the lipophilicity of quinolone derivatives, which is crucial for drug design. nih.govbenthamdirect.com

Molecular Docking and Dynamics: These computational techniques are employed to study the interactions between quinoline derivatives and biological targets, such as proteins and enzymes. nih.govmdpi.com Molecular dynamics simulations have been used to investigate the stability of quinoline derivatives as protease inhibitors. nih.gov

Predictive Toxicology: Computational tools can assess the potential toxicity of new chemical entities. Probabilistic neural networks have been used to predict the genotoxicity of quinolone and quinoline derivatives, which is an indicator of their carcinogenic potential. acs.org

Development of High-Throughput Synthesis and Automated Discovery Platforms

High-throughput synthesis (HTS) and automated platforms are accelerating the discovery of new chemical compounds with desired properties.

Progress in the Field:

Solid-Phase Synthesis: A technique for HTS using centrifuge-based liquid removal from microtiter plates has been described, enabling the simultaneous processing of numerous reactions. nih.gov This method was demonstrated by synthesizing an array of 380 tetrahydroisoquinolinones. nih.gov

Automated Discovery: The discovery and optimization of quinolinone derivatives as potent and selective inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1) highlight the power of systematic screening and optimization in drug discovery. nih.gov

Multi-Disciplinary Research Collaborations for Broad Chemical Applications

The diverse applications of quinoline derivatives necessitate collaborations across various scientific disciplines. The quinoline scaffold is a recognized heterocycle with applications in treating a wide range of diseases. researchgate.net

Areas for Collaboration:

Medicinal Chemistry: The quinolinone scaffold is a privileged structure in drug discovery, exhibiting a wide array of biological activities, including anticancer, antibacterial, and neuroprotective properties. nih.govmdpi.com

Materials Science: The unique photophysical properties of some quinoline derivatives make them suitable for applications in materials science, such as in the design of phosphorescent iridium(III) complexes for organic light-emitting diodes (OLEDs).

Chemical Biology: The functionalization of the quinoline ring allows for the creation of molecular probes and tools to study biological processes. researchgate.net

Synthesis of Isotopic Analogs for Mechanistic or Analytical Research

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying the metabolic fate of molecules. researchgate.netnih.gov

Applications and Techniques: